Ethyl 5-fluoropyridine-2-carboxylate
Overview
Description
Ethyl 5-fluoropyridine-2-carboxylate is a compound that is part of a broader class of fluorinated pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The presence of fluorine atoms in these molecules often imparts unique physical and chemical properties, which can lead to enhanced biological activity and stability.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a sequence of reactions including reduction, regioselective deprotonation, methylation, selenation, oxidation, and elimination . Similarly, the preparation of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate involves the treatment of dichloro-fluoro-nicotinic acid with sulfurous oxychloride, followed by reaction with a carbanion and subsequent treatment with p-toluenesulfonic acid . These methods highlight the complexity and the need for careful selection of reagents and conditions in the synthesis of fluorinated pyridine carboxylates.
Molecular Structure Analysis
The molecular structure of fluorinated pyridine derivatives is characterized by the presence of a pyridine ring substituted with fluorine and other functional groups. The crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Such structural features are crucial for the biological activity of these compounds and can influence their interaction with biological targets.
Chemical Reactions Analysis
Fluorinated pyridine derivatives can undergo various chemical reactions, which are essential for their modification and the development of new compounds with potential biological activities. For example, the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment involves the reaction of 5-fluoro-3-vinylpyridine with tetrahydrocarbazoles under fluoride ion catalysis . This method demonstrates the reactivity of the fluoropyridine moiety and its utility in creating new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine derivatives are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of these compounds. For instance, the presence of the fluorine atom in ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate was found to contribute to its high glucose-lowering action, indicating the impact of fluorine on the biological properties of these molecules . Additionally, the crystal structure of related compounds can provide insights into their stability and potential interactions in biological systems .
Scientific Research Applications
PET Tracers for Neurological Studies :
- Ethyl 5-fluoropyridine-2-carboxylate derivatives have been used to develop PET tracers for serotonin 5-HT(1A) receptors. These tracers are useful in studying neuropsychiatric disorders (García et al., 2014).
Modification of Biologically Active Compounds :
- The compound has been employed in the modification of biologically active molecules, such as tetrahydrocarbazoles, which impacts neuronal NMDA-receptors (Sokolov et al., 2014).
Preparation of Biologically Active Fluorine Compounds :
- It is used in the synthesis of α-fluoro-α,β-unsaturated carboxylic acid esters, significant intermediates for creating biologically active compounds containing fluorine (Allmendinger, 1991).
Synthesis of Pyridine Derivatives :
- The synthesis of various pyridine derivatives, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, employs ethyl 5-fluoropyridine-2-carboxylate (Kiely, 1991).
Fluorination of Organic Compounds :
- This compound has been used in fluorination processes, like the selective fluorination of ethyl 1-methylpyrazole-4-carboxylates (Makino & Yoshioka, 1988).
Antitumor Activity :
- Derivatives of ethyl 5-fluoropyridine-2-carboxylate have been studied for their antitumor activities, showcasing their potential in cancer research (Xiong et al., 2009).
Future Directions
Fluoropyridines, including Ethyl 5-fluoropyridine-2-carboxylate, have been gaining interest due to their interesting and unusual physical, chemical and biological properties . They have potential applications in various fields, including medicinal and agricultural chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .
properties
IUPAC Name |
ethyl 5-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMGOYHQXHQSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450790 | |
Record name | Ethyl 5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoropyridine-2-carboxylate | |
CAS RN |
148541-70-2 | |
Record name | Ethyl 5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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